molecular formula C7H9N3S B8702279 Pyridin-4-ylmethyl carbamimidothioate

Pyridin-4-ylmethyl carbamimidothioate

Cat. No.: B8702279
M. Wt: 167.23 g/mol
InChI Key: LVEMROJFCIAJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-4-ylmethyl carbamimidothioate is a thiourea-derived compound characterized by a carbamimidothioate group (-NH-C(=NH)-S-) linked to a pyridin-4-ylmethyl moiety. Carbamimidothioates are versatile intermediates in heterocyclic chemistry, often participating in cyclization or multicomponent reactions to form pharmacologically active compounds .

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

pyridin-4-ylmethyl carbamimidothioate

InChI

InChI=1S/C7H9N3S/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H3,8,9)

InChI Key

LVEMROJFCIAJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CSC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Carbamimidothioate
  • Structure : Features an ethyl group (-CH$2$CH$3$) instead of pyridin-4-ylmethyl.
  • Reactivity : Used in [3+3] heterocyclization with 2,3,4,5-tetrafluorobenzoyl chloride to synthesize 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones, demonstrating utility in constructing fused thiopyrimidine systems .
  • Applications : Primarily employed in synthesizing fluorinated heterocycles, which may have applications in medicinal or materials chemistry.
Methyl Carbamimidothioate Sulfate
  • Structure : Contains a methyl group (-CH$_3$) and exists as a sulfate salt.
  • Reactivity: Participates in one-pot, three-component reactions with aromatic aldehydes and ethyl 2-cyanoacetate to yield 4-aryl-5-cyano-1,6-dihydro-2-thiouracils. This method is noted for high yields and mild conditions .
  • Applications : The resulting thiouracils exhibit anti-HIV-1, anti-hepatitis C, and anti-SARS activities, highlighting the pharmacological relevance of carbamimidothioate derivatives .
Pyridin-4-ylmethyl Sulfonamides
  • Structure : Shares the pyridin-4-ylmethyl group but replaces the carbamimidothioate with a sulfonamide (-SO$_2$-NH-) functional group.
  • Reactivity : Used as fungicidal agents, with structural optimization focusing on substituents (Ra, Y, D in formula I) to enhance efficacy against phytopathogenic fungi .

Comparative Analysis Table

Compound Substituent/Functional Group Key Reaction/Application Pharmacological/Industrial Relevance Source
Pyridin-4-ylmethyl carbamimidothioate Pyridin-4-ylmethyl, carbamimidothioate Likely involved in heterocycle synthesis or drug design (inferred) Potential antiviral or antifungal activity (speculative)
Ethyl carbamimidothioate Ethyl, carbamimidothioate [3+3] heterocyclization for fluorinated quinazolinones Materials/medicinal chemistry
Methyl carbamimidothioate sulfate Methyl, carbamimidothioate (sulfate salt) Three-component thiouracil synthesis Anti-HIV, anti-SARS, anti-hepatitis C
Pyridin-4-ylmethyl sulfonamides Pyridin-4-ylmethyl, sulfonamide Fungicidal compositions Agriculture (phytopathogen control)

Key Differences and Implications

Substituent Effects :

  • The ethyl and methyl groups in carbamimidothioates prioritize ease of synthesis and reaction efficiency, whereas the pyridin-4-ylmethyl group may confer enhanced solubility or target specificity due to its aromatic nitrogen .
  • Sulfonamides vs. carbamimidothioates : Sulfonamides are more electronegative, favoring hydrogen-bond interactions critical for fungicidal activity, while carbamimidothioates offer nucleophilic sulfur for cyclization .

Synthetic Utility :

  • Ethyl and methyl derivatives are preferred for rapid heterocycle assembly under mild conditions .
  • Pyridin-4-ylmethyl derivatives remain underexplored but could bridge medicinal and agrochemical applications, as suggested by sulfonamide success .

Biological Activity :

  • Methyl carbamimidothioate-derived thiouracils show broad antiviral activity, while pyridin-4-ylmethyl sulfonamides target fungi. This dichotomy suggests that the this compound could be optimized for either pathway, depending on substituent tuning .

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